2-amino-N-methyl-N-(oxan-4-yl)propanamide
Overview
Description
2-amino-N-methyl-N-(oxan-4-yl)propanamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectral Analysis : The mass spectral behavior of compounds similar to 2-amino-N-methyl-N-(oxan-4-yl)propanamide has been studied, focusing on the cleavage of acylamino substituents and the elimination of a hydroxyl radical. This type of analysis helps in understanding the structural and electronic properties of such compounds, contributing to fields like analytical chemistry and molecular physics (Mallen, Cort, & Cockerill, 1979).
Synthetic Methodologies : Research has been conducted on the synthesis of various azole derivatives from compounds structurally related to this compound. These studies provide insights into novel synthetic routes and can be applied in the development of new pharmaceuticals and materials (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).
Biological Activities : While direct information on the biological activities of "this compound" was not found, related research explores the biological and catalytic activities of similar compounds. For instance, studies have investigated the anticancer properties of certain compounds against human and mouse cell lines, which could provide a foundation for the development of new therapeutic agents (Ta, Ghosh, Ghosh, Brandão, Félix, Hira, Manna, & Das, 2019).
Pharmacological Characterization : Although specific pharmacological data for "this compound" were not identified, research on structurally related compounds, like kappa-opioid receptor antagonists, provides a glimpse into the potential pharmacological applications and therapeutic implications of such molecules (Grimwood et al., 2011).
Properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWAILBNNILRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.